Cas no 1593762-86-7 ((3-amino-2-methylpropyl)(methyl)(pent-4-en-1-yl)amine)

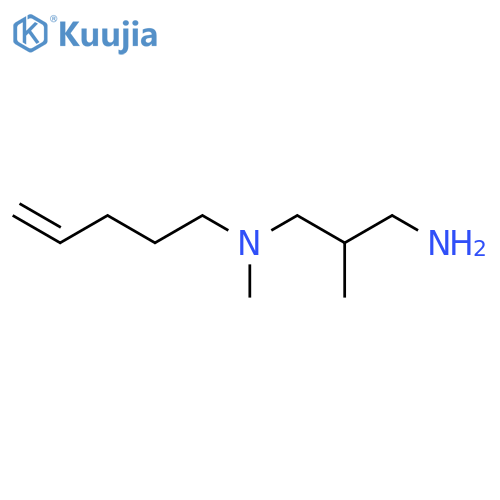

1593762-86-7 structure

商品名:(3-amino-2-methylpropyl)(methyl)(pent-4-en-1-yl)amine

(3-amino-2-methylpropyl)(methyl)(pent-4-en-1-yl)amine 化学的及び物理的性質

名前と識別子

-

- (3-amino-2-methylpropyl)(methyl)(pent-4-en-1-yl)amine

- 1593762-86-7

- EN300-1290985

-

- インチ: 1S/C10H22N2/c1-4-5-6-7-12(3)9-10(2)8-11/h4,10H,1,5-9,11H2,2-3H3

- InChIKey: HQXYOZXDKGTDND-UHFFFAOYSA-N

- ほほえんだ: N(C)(CCCC=C)CC(C)CN

計算された属性

- せいみつぶんしりょう: 170.178298710g/mol

- どういたいしつりょう: 170.178298710g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 7

- 複雑さ: 112

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 29.3Ų

(3-amino-2-methylpropyl)(methyl)(pent-4-en-1-yl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1290985-1000mg |

(3-amino-2-methylpropyl)(methyl)(pent-4-en-1-yl)amine |

1593762-86-7 | 1000mg |

$914.0 | 2023-09-30 | ||

| Enamine | EN300-1290985-10000mg |

(3-amino-2-methylpropyl)(methyl)(pent-4-en-1-yl)amine |

1593762-86-7 | 10000mg |

$3929.0 | 2023-09-30 | ||

| Enamine | EN300-1290985-250mg |

(3-amino-2-methylpropyl)(methyl)(pent-4-en-1-yl)amine |

1593762-86-7 | 250mg |

$840.0 | 2023-09-30 | ||

| Enamine | EN300-1290985-2500mg |

(3-amino-2-methylpropyl)(methyl)(pent-4-en-1-yl)amine |

1593762-86-7 | 2500mg |

$1791.0 | 2023-09-30 | ||

| Enamine | EN300-1290985-500mg |

(3-amino-2-methylpropyl)(methyl)(pent-4-en-1-yl)amine |

1593762-86-7 | 500mg |

$877.0 | 2023-09-30 | ||

| Enamine | EN300-1290985-1.0g |

(3-amino-2-methylpropyl)(methyl)(pent-4-en-1-yl)amine |

1593762-86-7 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1290985-50mg |

(3-amino-2-methylpropyl)(methyl)(pent-4-en-1-yl)amine |

1593762-86-7 | 50mg |

$768.0 | 2023-09-30 | ||

| Enamine | EN300-1290985-5000mg |

(3-amino-2-methylpropyl)(methyl)(pent-4-en-1-yl)amine |

1593762-86-7 | 5000mg |

$2650.0 | 2023-09-30 | ||

| Enamine | EN300-1290985-100mg |

(3-amino-2-methylpropyl)(methyl)(pent-4-en-1-yl)amine |

1593762-86-7 | 100mg |

$804.0 | 2023-09-30 |

(3-amino-2-methylpropyl)(methyl)(pent-4-en-1-yl)amine 関連文献

-

1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

1593762-86-7 ((3-amino-2-methylpropyl)(methyl)(pent-4-en-1-yl)amine) 関連製品

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 57707-64-9(2-azidoacetonitrile)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量